

High-performance liquid chromatography (HPLC) for Lonapalene analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lonapalene

Cat. No.: B1675053

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Note on "Lonapalene"

Initial searches for "**Lonapalene**" did not yield specific HPLC methods for a compound with this name. The search results consistently provided methods for two similarly named pharmaceutical compounds: Olanzapine and Adapalene. It is highly probable that "**Lonapalene**" is a typographical error. Therefore, to provide the most relevant and helpful information, this document presents detailed application notes and protocols for the HPLC analysis of both Olanzapine and Adapalene.

Application Note 1: HPLC Analysis of Olanzapine

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of Olanzapine in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative HPLC methods and validation parameters for Olanzapine analysis, compiled from various studies.

Table 1: HPLC Method Parameters for Olanzapine Analysis

Parameter	Method 1	Method 2	Method 3
HPLC Column	Kromasil C18 (250x4.6mm, 5µm)[1]	Inertsil C18	C8 Column[2]
Mobile Phase	Acetonitrile : Phosphate Buffer (30:70 v/v)[1]	Ammonium Phosphate Buffer : Methanol (70:30 v/v) [3]	Acetonitrile : Aqueous Tetramethylammoniu m Perchlorate[2]
Flow Rate	1.5 mL/min[1]	1.0 mL/min[3]	Not Specified
Detection (UV)	258 nm[1]	220 nm[3]	260 nm[2]
Retention Time	1.85 min[1]	3.447 min[3]	Not Specified
Injection Volume	20 µL[1]	20 µL[3]	Not Specified

Table 2: Method Validation Data for Olanzapine Analysis

Parameter	Method 1	Method 2	Method 3
Linearity Range	10 - 50 µg/mL[1]	2 - 10 µg/mL[3]	5 - 30 µg/mL (ppm)[4]
Correlation (r ²)	Not Specified	Not Specified	0.9998[4]
LOD	Not Specified	Not Specified	0.6 µg/mL[4]
LOQ	Not Specified	Not Specified	0.3 µg/mL[4]
Accuracy (% Rec)	Not Specified	Not Specified	99.83%[4]
Precision (% RSD)	< 2%[2]	Not Specified	< 2%[4]

Experimental Protocols

1. Preparation of Standard Stock Solution

- Accurately weigh about 100 mg of Olanzapine reference standard and transfer it to a 100 mL volumetric flask.[1]

- Add approximately 50 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution.[\[1\]](#)[\[3\]](#)
- Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1 mg/mL.
- Prepare working standard solutions by making subsequent dilutions of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[\[1\]](#)

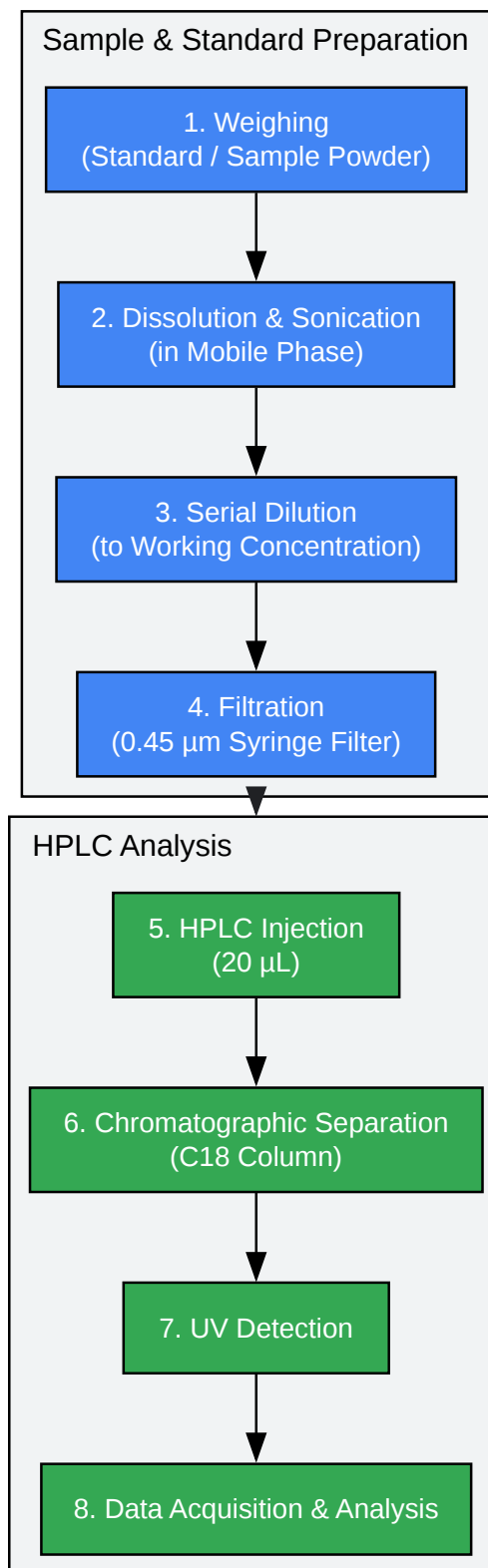
2. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder 20 tablets to ensure homogeneity.[\[1\]](#)
- Accurately weigh a portion of the powder equivalent to 100 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[\[1\]](#)
- Add about 50-70 mL of the mobile phase and sonicate for 30 minutes, shaking intermittently, to ensure complete extraction of the drug.[\[1\]](#)
- Dilute to the mark with the mobile phase.
- Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved excipients.[\[1\]](#)
- Further dilute the filtrate with the mobile phase to bring the concentration into the validated linear range (e.g., transfer 3 mL to a 100 mL flask to get 30 µg/mL).[\[1\]](#)

3. Chromatographic Analysis

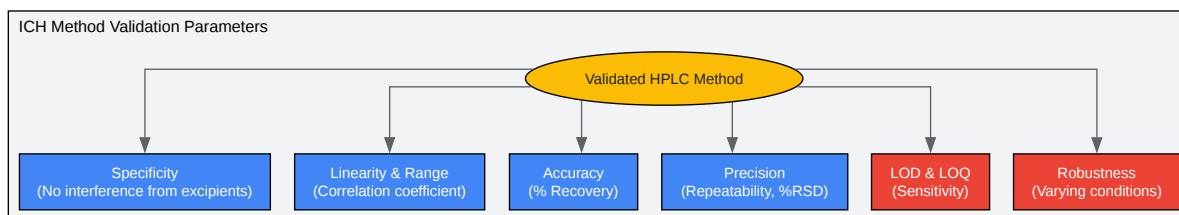
- Set up the HPLC system according to the parameters specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and calculate the amount of Olanzapine in the sample by comparing the peak area of the sample with that of the standard.

Visualizations



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Caption: General experimental workflow for HPLC analysis.



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Caption: Key parameters for HPLC method validation.

Application Note 2: HPLC Analysis of Adapalene

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of Adapalene in topical gel formulations using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative HPLC methods and validation parameters for Adapalene analysis, compiled from various studies.

Table 3: HPLC Method Parameters for Adapalene Analysis

Parameter	Method 1	Method 2	Method 3
HPLC Column	Merck RP-8 (150x4.6mm, 5µm)[5] [6]	Kromasil C18 (100x4.6mm, 5µm)[7]	Symmetry C18 (250x4.6mm, 5µm)[8]
Mobile Phase	Acetonitrile : Water (67:33 v/v), pH 2.5[5] [6]	Acetonitrile : THF : Phosphate Buffer (30:40:30 v/v), pH 2.5[7]	Methanol : Ortho Phosphoric Acid Buffer (70:30), pH 3[8]
Flow Rate	1.4 mL/min[5]	1.5 mL/min[7]	1.0 mL/min[8]
Detection (UV)	321 nm[5][6]	272 nm[7]	254 nm[8]
Retention Time	Not Specified	2.45 min[7]	2.972 min[8]
Injection Volume	20 µL[5]	10 µL[7]	Not Specified

Table 4: Method Validation Data for Adapalene Analysis

Parameter	Method 1	Method 2	Method 3
Linearity Range	8.0 - 16.0 µg/mL[5][6]	14 - 26 µg/mL[7]	Not Specified
Correlation (r)	> 0.999[5][6]	Not Specified	Not Specified
LOD	0.04 µg/mL[5][6]	Not Specified	0.30 µg/mL[8]
LOQ	0.14 µg/mL[5][6]	Not Specified	Not Specified
Accuracy (% Rec)	100.8%[5][6]	Not Specified	Not Specified
Precision (% RSD)	< 1.2%[5][6]	< 2%[7]	< 2%[8]

Experimental Protocols

1. Preparation of Standard Stock Solution

- Accurately weigh 10.0 mg of Adapalene reference substance and transfer to a 100 mL volumetric flask.[5]

- Add 50 mL of ethanol and sonicate in an ultrasonic bath for 15 minutes to dissolve.[5]
- Dilute to the mark with ethanol to obtain a stock solution of 100.0 µg/mL.[5]
- Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the desired calibration range (e.g., 8.0-16.0 µg/mL).[5]

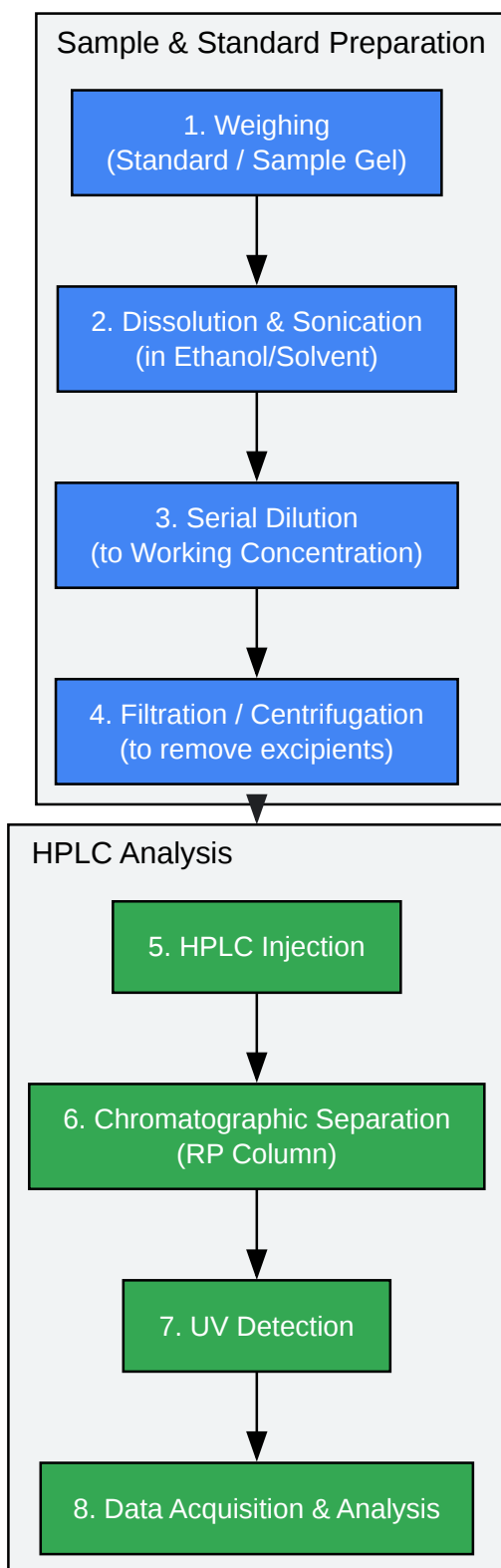
2. Preparation of Sample Solution (from Topical Gel)

- Accurately weigh an amount of the topical gel formulation equivalent to 10.0 mg of Adapalene and transfer it to a 100 mL volumetric flask.[5]
- Add 50 mL of ethanol and place in an ultrasonic bath for 15 minutes to extract the drug from the gel matrix.[5]
- Make up the volume to 100 mL with ethanol.
- To remove excipients, centrifuge an aliquot of the solution at 6500 x g for 5 minutes.[5] Alternatively, filter through a 0.45 µm membrane filter.[8]
- Dilute the supernatant/filtrate appropriately with the mobile phase to achieve a final concentration within the method's linear range.[5]

3. Chromatographic Analysis

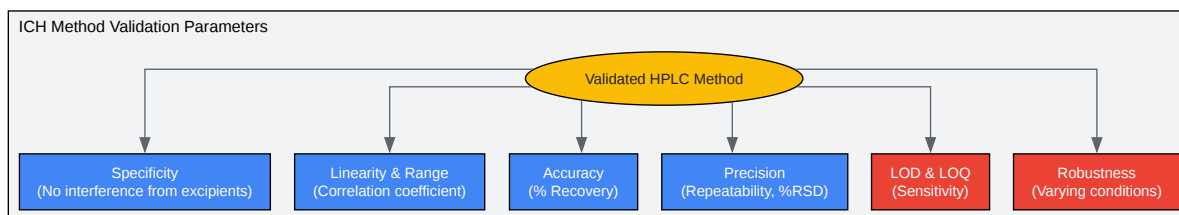
- Set up the HPLC system according to the parameters specified in Table 3.
- Equilibrate the column with the mobile phase until a stable baseline is obtained.
- Inject the prepared standard and sample solutions.
- Identify and quantify the Adapalene peak based on the retention time and peak area of the reference standard.

Visualizations



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Caption: General experimental workflow for HPLC analysis.



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Caption: Key parameters for HPLC method validation.

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